7-fluoro-5-methyl-1H-Indole-2,3-dione 7-fluoro-5-methyl-1H-Indole-2,3-dione
Brand Name: Vulcanchem
CAS No.: 442910-92-1
VCID: VC2525031
InChI: InChI=1S/C9H6FNO2/c1-4-2-5-7(6(10)3-4)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13)
SMILES: CC1=CC2=C(C(=C1)F)NC(=O)C2=O
Molecular Formula: C9H6FNO2
Molecular Weight: 179.15 g/mol

7-fluoro-5-methyl-1H-Indole-2,3-dione

CAS No.: 442910-92-1

Cat. No.: VC2525031

Molecular Formula: C9H6FNO2

Molecular Weight: 179.15 g/mol

* For research use only. Not for human or veterinary use.

7-fluoro-5-methyl-1H-Indole-2,3-dione - 442910-92-1

Specification

CAS No. 442910-92-1
Molecular Formula C9H6FNO2
Molecular Weight 179.15 g/mol
IUPAC Name 7-fluoro-5-methyl-1H-indole-2,3-dione
Standard InChI InChI=1S/C9H6FNO2/c1-4-2-5-7(6(10)3-4)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13)
Standard InChI Key PLDJBBLAQSTSKA-UHFFFAOYSA-N
SMILES CC1=CC2=C(C(=C1)F)NC(=O)C2=O
Canonical SMILES CC1=CC2=C(C(=C1)F)NC(=O)C2=O

Introduction

Chemical Identity and Structural Characteristics

7-Fluoro-5-methyl-1H-indole-2,3-dione, also known as 7-fluoro-5-methyl isatin, is characterized by a bicyclic structure consisting of a benzene ring fused with a five-membered nitrogen-containing heterocycle bearing two carbonyl groups at positions 2 and 3. The compound features a fluorine atom at position 7 and a methyl group at position 5 of the indole ring system, creating a distinct substitution pattern that influences its reactivity and biological properties .

The molecular formula of this compound is C₉H₆FNO₂ with a molecular weight of 179.15 g/mol . The specific arrangement of the fluoro and methyl substituents on the aromatic core distinguishes it from its structural isomers such as 5-fluoro-7-methyl-1H-indole-2,3-dione, in which the positions of the substituents are reversed .

Structural Identification Data

The structural identity of 7-fluoro-5-methyl-1H-indole-2,3-dione can be confirmed through various spectroscopic methods. The following table summarizes key structural identification parameters:

ParameterValueSource
IUPAC Name7-fluoro-5-methyl-1H-indole-2,3-dione
CAS Registry Number442910-92-1
InChIInChI=1S/C9H6FNO2/c1-4-2-5-7(6(10)3-4)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13)
InChIKeyPLDJBBLAQSTSKA-UHFFFAOYSA-N
SMILES NotationCC1=CC2=C(C(=C1)F)NC(=O)C2=O

Physical and Chemical Properties

7-Fluoro-5-methyl-1H-indole-2,3-dione possesses distinctive physical and chemical properties that are influenced by its structural features. The presence of fluorine introduces electronegativity effects, while the methyl group contributes to increased lipophilicity. These substitutions significantly affect the compound's reactivity, solubility, and potential for intermolecular interactions .

Physicochemical Properties

The following table presents the key physicochemical properties of 7-fluoro-5-methyl-1H-indole-2,3-dione:

PropertyValueSource
Physical FormPowder
Density1.399 g/cm³
Molecular Weight179.148 g/mol
LogP1.40690
Polar Surface Area (PSA)46.17000
Index of Refraction1.574
Melting PointNot available in search results-
Boiling PointNot available in search results-

The compound is typically stored at room temperature as indicated by its storage requirements in commercial sources . Its moderate LogP value suggests a balance between hydrophilicity and lipophilicity, which can be advantageous for drug-like properties and membrane permeability .

Structural Isomerism

7-Fluoro-5-methyl-1H-indole-2,3-dione has a structural isomer, 5-fluoro-7-methyl-1H-indole-2,3-dione, which possesses the same molecular formula but differs in the arrangement of the substituents. Understanding these isomeric relationships is important for structure-activity relationship studies and proper compound identification .

Comparison with Structural Isomer

Feature7-Fluoro-5-methyl-1H-indole-2,3-dione5-Fluoro-7-methyl-1H-indole-2,3-dione
CAS Number442910-92-1749240-57-1
InChIKeyPLDJBBLAQSTSKA-UHFFFAOYSA-NUTQPVTUKUNIWMB-UHFFFAOYSA-N
SMILESCC1=CC2=C(C(=C1)F)NC(=O)C2=OCC1=CC(=CC2=C1NC(=O)C2=O)F
Source

The distinct positioning of the fluoro and methyl substituents in these isomers can significantly affect their biological activities, reactivity patterns, and physical properties due to the different electronic and steric effects imparted by the substituents at their respective positions .

Research Applications and Reactivity

7-Fluoro-5-methyl-1H-indole-2,3-dione serves as an important building block for the synthesis of more complex bioactive compounds. The reactivity of this compound is primarily centered on:

  • The NH group, which can undergo N-alkylation or N-acylation reactions

  • The C3 carbonyl group, which is more reactive than the C2 carbonyl and participates in condensation reactions

  • The aromatic ring, where further substitution can occur

These reactive sites allow for the development of derivative compounds with enhanced or targeted biological activities .

Derivative Synthesis

The compound has been used in the synthesis of various derivatives, particularly thiosemicarbazones, which have shown significant biological activities. The C3 carbonyl group readily undergoes condensation with nucleophiles such as thiosemicarbazides to form thiosemicarbazone derivatives with enhanced biological properties .

SupplierProduct InformationPurityPackage SizeSource
CP Lab Safety (Aladdin Scientific)ALA-F351733-1gNot specified1 gram
Sigma-Aldrich (Enamine)ENA16120965695%Not specified

Commercial products are typically intended for professional manufacturing, research laboratories, and industrial or commercial usage only, with storage recommendations at room temperature .

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